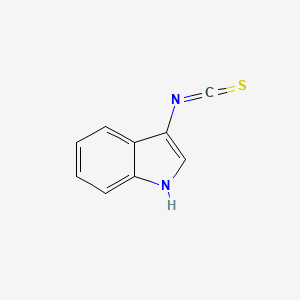

Indol-3-yl isothiocyanate

Description

Indol-3-yl isothiocyanate (I3ITC) is a sulfur-containing compound derived from indole, characterized by an isothiocyanate (-N=C=S) group attached to the third position of the indole ring. It serves as a key intermediate in synthesizing bioactive molecules, particularly indole phytoalexins and bis-indole derivatives with anticancer properties . For example, I3ITC is used to prepare bis-indole thiourea and urea derivatives, which exhibit enhanced antiproliferative activity against human cancer cells compared to monomeric indole units . Notably, I3ITC is unstable in its free form and often stabilized through tert-butoxycarbonyl (Boc) protection during synthesis .

Properties

Molecular Formula |

C9H6N2S |

|---|---|

Molecular Weight |

174.22 g/mol |

IUPAC Name |

3-isothiocyanato-1H-indole |

InChI |

InChI=1S/C9H6N2S/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H |

InChI Key |

XSOFATYFKGYCHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)N=C=S |

Origin of Product |

United States |

Scientific Research Applications

Cancer Prevention and Treatment

Indol-3-yl isothiocyanate exhibits notable anti-cancer properties through multiple mechanisms:

- Inhibition of Tumorigenesis : Studies have demonstrated that this compound can inhibit chemically induced carcinogenesis in rodent models. For instance, it has been shown to prevent mammary tumor formation induced by 7,12-dimethylbenz[a]anthracene when administered prior to carcinogen exposure .

-

Mechanisms of Action : The compound affects several cellular pathways involved in cancer progression:

- Apoptosis : this compound promotes apoptosis in cancer cells, enhancing cell death in malignant tissues.

- MAPK Signaling : It modulates the MAPK signaling pathway, which is crucial for cell proliferation and survival.

- Oxidative Stress : By reducing oxidative stress, it protects normal cells from damage that could lead to cancer .

Table 1: Summary of Anti-Cancer Effects

Neuroprotective Effects

Recent research highlights the potential of this compound in neuroprotection:

- Cerebral Ischemia : In animal models of cerebral ischemia, this compound demonstrated protective effects by inhibiting platelet aggregation and reducing infarct volume. It improved cerebral blood flow and neurological outcomes following ischemic events .

- Neurodegenerative Diseases : The compound may also play a role in alleviating excitotoxicity associated with neurodegenerative diseases by inhibiting glutamate release from synaptosomes . This suggests a potential therapeutic application in conditions like Alzheimer's disease.

Table 2: Neuroprotective Applications

| Condition | Effect | Reference |

|---|---|---|

| Cerebral Ischemia | Reduces infarct volume | |

| Neurodegenerative Diseases | Inhibits excitotoxicity |

Synthetic Chemistry Applications

This compound serves as a valuable reagent in organic synthesis:

- Synthesis of Heterocycles : It can be utilized to create various biologically active heterocycles, including thiazoles and triazoles. These compounds are important in drug development due to their diverse pharmacological activities .

- Acylating Agent : The compound acts as an acylating agent in synthetic reactions, facilitating the formation of complex organic molecules .

Table 3: Synthetic Applications

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group undergoes nucleophilic attacks, forming stable adducts with biological thiols and amines:

-

With glutathione : I3C-NCS reacts with glutathione (GSH) to form indol-3-ylmethyl-glutathione conjugates, enhancing cellular detoxification pathways .

-

With amino groups : Primary amines (e.g., lysine residues) form thiourea derivatives, modulating protein function. For example:

This reactivity underlies its inhibition of pro-inflammatory NF-κB signaling by covalently modifying cysteine residues in kinases .

Cyclization and Heterocycle Formation

I3C-NCS participates in cycloadditions and heterocycle syntheses:

-

With hydrazines : Forms 1,2,4-triazole-3-thiones via [3+2] cycloaddition (e.g., reaction with β-cyanoethylhydrazine yields 5-thioxo-1,2,4-triazole derivatives) .

-

With oxazoles : Generates 3-thiazoline rings through formal [3+2] cycloaddition, expanding its utility in medicinal chemistry .

Biological Interactions and Metabolic Fate

I3C-NCS modulates key pathways in mammalian systems:

-

AhR activation : Binds aryl hydrocarbon receptor (AhR), inducing cytochrome P450 enzymes (e.g., CYP1A1) and enhancing detoxification of xenobiotics .

-

Anti-inflammatory effects : Suppresses NF-κB and downstream cytokines (TNF-α, IL-6) by inhibiting IκB kinase (IKK) phosphorylation .

-

Pro-apoptotic activity : Upregulates pro-apoptotic Bax/Bak while downregulating anti-apoptotic Bcl-2 in cancer cells, triggering mitochondrial cytochrome c release .

Stability and Degradation Pathways

I3C-NCS exhibits pH-dependent stability:

-

Aqueous hydrolysis : Rapidly converts to I3C (t₁/₂ < 30 min at pH 7.4), which further oligomerizes into dimers (DIM) and trimers .

-

Acidic conditions : Protonation of the isothiocyanate group slows hydration, stabilizing I3C-NCS transiently.

Comparative Reactivity with Analogues

I3C-NCS demonstrates distinct reactivity compared to other isothiocyanates:

| Compound | Reactivity Profile | Biological Outcome |

|---|---|---|

| Benzyl isothiocyanate | Preferentially modifies Keap1 cysteine residues | Nrf2 activation |

| Phenethyl isothiocyanate (PEITC) | Forms stable DNA adducts | Carcinogen detoxification |

| I3C-NCS | Targets AhR and NF-κB pathways | Anti-inflammatory, pro-apoptotic effects |

Pharmacological Implications

-

Cancer chemoprevention : Reduces aberrant crypt foci (ACF) in colon carcinogenesis models by 34–43% via non-CYP2E1 mechanisms .

-

Neuroprotection : Inhibits Aβ(1–42) fibril formation and enhances neprilysin-mediated amyloid degradation .

This multifaceted reactivity positions I3C-NCS as a critical scaffold for developing therapeutics targeting inflammation, neurodegeneration, and cancer.

Comparison with Similar Compounds

Benzyl Isothiocyanate

Allyl Isothiocyanate

- Structure : Allyl group (-CH₂CH=CH₂) linked to -N=C=S.

- Applications: Found in mustard oils and used as a food flavoring agent (FEMA No. 2034) .

- Hazards : Highly toxic (Category 2 dermal toxicity, H310; fatal on skin contact) and flammable (H226) .

- Biological Activity: Limited therapeutic use due to acute toxicity but studied for antimicrobial properties .

Trimethylsilyl Isothiocyanate

Anticancer Activity

- I3ITC Derivatives : Bis-indole thiourea (48) and urea (49) derivatives show potent antiproliferative effects, with ¹³C NMR confirming functional group integrity (C=S at 180.8 ppm; C=O at 155.7 ppm) .

- Comparison to Monomers: Bis-indoles exhibit superior activity to monomers, likely due to enhanced molecular interactions with cancer cell targets .

Degradation and Stability

- I3ITC: Unstable in free form; degrades into indole-3-carbinol under enzymatic hydrolysis (e.g., myrosinase action on glucobrassicin) .

- Benzyl Isothiocyanate : Stable in formulations, with >98% recovery in extraction protocols .

Preparation Methods

Procedure A: Carbon Disulfide and Oxidative Workup

This method involves a two-step sequence starting with the formation of a dithiocarbamate intermediate. A primary amine reacts with carbon disulfide (CS₂) in the presence of potassium carbonate (K₂CO₃) to generate a water-soluble dithiocarbamate salt. Subsequent oxidation with sodium persulfate (Na₂S₂O₈) yields the isothiocyanate.

Reaction Mechanism :

-

Dithiocarbamate Formation :

-

Oxidation to Isothiocyanate :

Example Application :

In the synthesis of 4-(isothiocyanatomethyl)-1,1'-biphenyl (1b), [1,1'-biphenyl]-4-ylmethanamine was treated with CS₂ (2.5 equiv.) and K₂CO₃ (2.0 equiv.) in water, followed by Na₂S₂O₈ (1.0 equiv.) to afford the product in 63% yield after column chromatography.

Procedure B: Thiophosgene in Biphasic System

Thiophosgene (Cl₂C=S), a highly reactive but toxic reagent, directly converts amines to isothiocyanates under biphasic conditions. The reaction is conducted in dichloromethane (CH₂Cl₂) and saturated aqueous sodium bicarbonate (NaHCO₃), which neutralizes HCl byproducts.

Reaction Conditions :

-

Amine (1.0 equiv.), thiophosgene (1.2 equiv.)

-

Room temperature, 1 hour reaction time

Example Application :

A biphasic mixture of CH₂Cl₂ and NaHCO₃ was used to synthesize tert-butyl 3-(2-isothiocyanatoethyl)-1H-indole-1-carboxylate (1d) from 2-(1H-indol-3-yl)ethanamine, yielding 70% after purification.

Procedure C: 1,1’-Thiocarbonyldiimidazole-Mediated Synthesis

This method employs 1,1’-thiocarbonyldiimidazole (TCDI) as a safer alternative to thiophosgene. TCDI transfers the thiocarbonyl group to the amine, forming the isothiocyanate without generating toxic gases.

Reaction Mechanism :

Optimization Insights :

-

Solvent: Dichloromethane or acetonitrile

-

Stoichiometry: TCDI (1.2 equiv.) relative to amine

-

Reaction Time: 1 hour at room temperature

Example Application :

3-(2-Isothiocyanatoethyl)-1H-indole was synthesized from 2-(1H-indol-3-yl)ethanamine using TCDI in CH₂Cl₂, achieving an 82% yield after column chromatography.

Application to Indol-3-yl Isothiocyanate Synthesis

Optimization of Reaction Conditions

Procedure Selection :

-

Toxicity : Procedure C (TCDI) is preferred over Procedure B (thiophosgene) for laboratory safety.

-

Yield : Procedure A offers moderate yields (60–70%), while Procedure C achieves higher yields (80–85%).

Solvent and Temperature :

-

Polar aprotic solvents (e.g., CH₃CN) enhance reactivity in Procedure A.

-

Room temperature suffices for all methods, avoiding thermal decomposition.

Comparative Analysis of Synthetic Methods

| Parameter | Procedure A | Procedure B | Procedure C |

|---|---|---|---|

| Reagent Toxicity | Moderate | High | Low |

| Yield (%) | 60–70 | 65–75 | 80–85 |

| Reaction Time | 12–24 h | 1 h | 1 h |

| Purification | Column Chromatography | Column Chromatography | Column Chromatography |

Key Observations :

-

Procedure C balances safety and efficiency, making it ideal for scalable synthesis.

-

Procedure B’s rapid reaction time is offset by thiophosgene’s hazards.

Purification and Characterization

Purification :

-

Silica gel column chromatography with nonpolar solvents (e.g., pentane/ethyl acetate) is standard.

-

Recrystallization may be feasible for crystalline derivatives.

Characterization Data :

Q & A

Q. What are the validated analytical techniques for quantifying Indol-3-yl isothiocyanate in biological matrices?

Gas-liquid chromatography (GLC) and nuclear magnetic resonance (NMR) spectroscopy are widely used for purity assessment and quantification. For biological samples, vapor-phase chromatography can detect concentrations as low as 0.01% (v/v) in corn oil formulations. Stability testing under controlled conditions (e.g., 7-day room temperature storage) ensures data reliability, with recovery rates ≥99.5% .

Q. How can researchers ensure the stability of this compound in experimental formulations?

Dissolve the compound in corn oil or anhydrous ethyl ether, and validate stability via periodic GLC analysis. Weekly preparation of stock solutions minimizes degradation. Referee analyses across multiple laboratories (e.g., Midwest Research Institute, Southern Research Institute) confirm consistency in concentration measurements .

Q. What synthetic routes yield this compound derivatives with high regioselectivity?

Rhodium-catalyzed C–H functionalization using indoleBX hypervalent iodine reagents enables selective heteroarylation at positions like C-6 of pyridinones or C-8 of quinolones. Key steps include using [RhCp*Cl2]2 as a catalyst and Zn(OTf)2 as a Lewis acid to achieve >90% yield in optimized conditions .

Advanced Research Questions

Q. How do structural modifications of this compound influence its interaction with enzymatic targets like GSK3β?

Molecular docking studies reveal that halogen substitutions at position 6 of the indol-3-yl group near the DFG motif enhance inhibitory activity (e.g., compound2v: IC50 = 6.455). Conversely, hydrophobic groups at position 5 reduce efficacy due to steric clashes with catalytic lysine residues (e.g., compound2ab: IC50 = 3.060). Hydrophilic groups (e.g., hydroxyl) at solvent-exposed regions improve binding affinity .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

- Dose-Response Validation : Conduct prechronic studies with escalating doses (25–400 mg/kg) in animal models to identify nonlinear toxicity thresholds .

- Mechanistic Profiling : Use nitric oxide synthase inhibitors (e.g., L-NAME) or protein kinase C blockers (e.g., GF109203X) to isolate signaling pathways in bioactivity assays .

- Cross-Laboratory Validation : Compare results from independent labs to address variability in impurity profiles (e.g., thiocyanate contamination in NMR spectra) .

Q. What considerations are critical for designing in vivo studies on this compound’s therapeutic potential?

- Formulation : Prepare daily or weekly corn oil gavage mixtures to maintain chemical integrity .

- Endpoint Selection : Monitor biomarkers like tumor-specific fluorescence activation in cancer models, leveraging the compound’s microenvironment-responsive properties .

- Ethical Compliance : Adhere to Institutional Review Board (IRB) protocols for participant selection and data reporting, ensuring transparency in adverse event documentation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Indol-3-yl Derivatives

| Catalyst System | Yield (%) | Selectivity | Reference |

|---|---|---|---|

| [RhCp*Cl2]2/AgSbF6 | 90 | C-6 (Pyridinones) | |

| Zn(OTf)2 | 85 | C-8 (Quinolones) |

Q. Table 2. Stability Testing of Corn Oil Formulations

| Storage Duration (Days) | Recovery Rate (%) | Analytical Method | Reference |

|---|---|---|---|

| 7 | 99.5 | Vapor-Phase GLC | |

| 14 | 98.2 | Referee NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.